

# optimizing injection to scan time for <sup>68</sup>Ga-NOTA-AE105 PET

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Nota-AE105 |           |
| Cat. No.:            | B12388337  | Get Quote |

## <sup>68</sup>Ga-NOTA-AE105 PET Technical Support Center

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and clinicians working with <sup>68</sup>Ga-**NOTA-AE105**, a PET radioligand targeting the urokinase-type plasminogen activator receptor (uPAR).

### Frequently Asked Questions (FAQs)

Q1: What is <sup>68</sup>Ga-**NOTA-AE105** and why is it used in PET imaging?

A1: <sup>68</sup>Ga-**NOTA-AE105** is a positron emission tomography (PET) radiotracer that targets the urokinase-type plasminogen activator receptor (uPAR).[1][2][3][4] uPAR is overexpressed in many types of cancer cells and is associated with tumor aggressiveness, invasion, and metastasis.[1] By targeting uPAR, <sup>68</sup>Ga-**NOTA-AE105** PET imaging allows for the non-invasive visualization and quantification of uPAR expression in tumors, which can be valuable for diagnosis, staging, prognostication, and planning targeted therapies.

Q2: What is the recommended injection-to-scan time for <sup>68</sup>Ga-**NOTA-AE105** PET?

A2: The optimal injection-to-scan time can vary depending on the clinical or research question. The tracer exhibits fast clearance from normal tissues.

• Early Imaging (10-20 minutes): Can be used to assess initial tracer delivery and uptake. Some phase II trials have utilized a 20-minute post-injection scan time.



- Standard Imaging (1 hour): This time point often provides a good balance between tumor uptake and background clearance, resulting in high-quality images. The first-in-human study demonstrated clear tumor visualization at 1 hour post-injection.
- Delayed Imaging (2 hours): Can be useful to confirm tracer retention in tumors and further reduce background signal, although tumor SUV may also decrease slightly. Serial scans at 10 minutes, 1 hour, and 2 hours were performed in the initial phase I trial.

Q3: How does the biodistribution of <sup>68</sup>Ga-NOTA-AE105 change over time?

A3: <sup>68</sup>Ga-**NOTA-AE105** clears rapidly from the blood and most organs, with primary excretion through the kidneys into the urinary bladder. Consequently, the highest physiological uptake is seen in the kidneys and bladder. Liver and spleen uptake is also observed but decreases over time. Specific tumor uptake is visible against a progressively clearing background.

Q4: What is the typical injected dose and associated radiation exposure?

A4: The typical clinical dose is approximately 200 MBq. The effective radiation dose is low, calculated at 0.015 mSv/MBq, which results in a total radiation burden of about 3.0 mSv for a 200 MBq injection.

### **Troubleshooting Guide**

Issue 1: High background signal, particularly in the abdomen.

- Possible Cause: <sup>68</sup>Ga-NOTA-AE105 is primarily cleared by the kidneys. High activity in the kidneys, ureters, and bladder can create imaging artifacts or obscure nearby lesions.
- Troubleshooting Steps:
  - Patient Hydration: Ensure the patient is well-hydrated before and after tracer injection to promote rapid excretion.
  - Voiding Before Scan: Instruct the patient to void immediately before the PET scan to minimize activity in the bladder.
  - Optimize Scan Time: Imaging at 1 hour or later post-injection allows for further clearance of background activity from the blood pool and abdominal organs.



Issue 2: Low tumor uptake (low SUV).

- Possible Cause 1: Low uPAR Expression: The tumor may have low or heterogeneous expression of the uPAR target.
- Troubleshooting Steps:
  - Correlate imaging findings with immunohistochemistry or other pathology reports on uPAR expression if available.
- Possible Cause 2: Suboptimal Scan Timing: The scan may have been performed too early (before peak tumor accumulation) or too late (after significant decay and biological clearance).
- Troubleshooting Steps:
  - Review the pharmacokinetics. While tumor uptake is fast, the optimal tumor-to-background ratio is often achieved around 1 hour post-injection. Consider dynamic imaging for the first 60 minutes to capture the full kinetic profile if feasible.

Issue 3: Difficulty differentiating tumor from physiological uptake.

- Possible Cause: Physiological uptake in organs like the kidneys, liver, or spleen can sometimes be intense.
- Troubleshooting Steps:
  - Anatomical Correlation: Carefully review the fused PET/CT or PET/MRI images to precisely localize the uptake.
  - Delayed Imaging: Perform a delayed scan (e.g., at 2 hours). Tumor uptake should show retention, whereas inflammatory or normal physiological uptake may wash out more quickly.
  - Pharmacokinetic Profile: The uptake pattern in tumors is typically different from that in excretory organs. The signal in the kidneys and bladder will be very high and increase over time, while tumor uptake tends to peak and then slowly decline.



### **Quantitative Data**

The following tables summarize the biodistribution of <sup>68</sup>Ga-**NOTA-AE105** in healthy organs and the radiation dosimetry.

Table 1: Biodistribution of <sup>68</sup>Ga-**NOTA-AE105** in Healthy Organs (SUVmean)

| Organ       | 10 min p.i. | 1 hour p.i. | 2 hours p.i. |
|-------------|-------------|-------------|--------------|
| Kidneys     | 26.3 ± 8.0  | 22.8 ± 6.4  | 19.3 ± 5.0   |
| Liver       | 4.9 ± 1.0   | 4.0 ± 0.9   | 3.2 ± 0.7    |
| Spleen      | 4.8 ± 1.4   | 3.8 ± 1.2   | 3.0 ± 0.9    |
| Bone Marrow | 2.1 ± 0.4   | 1.6 ± 0.3   | 1.3 ± 0.2    |
| Lungs       | 1.6 ± 0.3   | 1.0 ± 0.2   | 0.8 ± 0.1    |
| Blood Pool  | 3.7 ± 0.9   | 1.9 ± 0.4   | 1.4 ± 0.2    |

Data adapted from the

first-in-human study

by Lund et al.

Table 2: Absorbed Radiation Doses for <sup>68</sup>Ga-NOTA-AE105

| Organ                                                     | Absorbed Dose (mGy/MBq) |  |
|-----------------------------------------------------------|-------------------------|--|
| Kidneys                                                   | 0.128                   |  |
| Urinary Bladder Wall                                      | 0.111                   |  |
| Spleen                                                    | 0.021                   |  |
| Liver                                                     | 0.018                   |  |
| Red Marrow                                                | 0.012                   |  |
| Effective Dose                                            | 0.015 mSv/MBq           |  |
| Data adapted from the first-in-human study by Lund et al. |                         |  |



### **Experimental Protocols**

Protocol: Clinical <sup>68</sup>Ga-NOTA-AE105 PET/CT Imaging

- Patient Preparation:
  - No specific dietary restrictions are required.
  - Ensure the patient is well-hydrated. Encourage drinking several glasses of water before tracer injection and throughout the waiting period.
  - Obtain informed consent and verify there are no contraindications.
- · Radiotracer Administration:
  - Administer a single intravenous (IV) dose of approximately 200 MBq of <sup>68</sup>Ga-NOTA-AE105.
  - Record the exact dose and time of injection.
  - Follow the injection with a saline flush.
- · Uptake Phase:
  - The patient should rest for an uptake period of approximately 60 minutes.
  - Encourage the patient to minimize movement and talking.
  - Instruct the patient to void immediately before being positioned on the scanner bed to reduce bladder activity.
- Image Acquisition:
  - Perform a low-dose CT scan for attenuation correction and anatomical localization (from mid-thigh to the vertex of the skull).
  - Immediately following the CT scan, acquire the PET scan over the same axial range.
  - Typical acquisition time is 2-4 minutes per bed position.







#### • Image Analysis:

- Reconstruct the PET data using standard iterative algorithms with corrections for attenuation, scatter, and decay.
- Analyze images qualitatively (visual assessment) and quantitatively.
- For quantitative analysis, draw volumes of interest (VOIs) over tumors and reference tissues to calculate Standardized Uptake Values (SUVs), such as SUVmax and SUVmean.

### **Visualizations**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. research.regionh.dk [research.regionh.dk]
- 4. Urokinase Plasminogen Activator Receptor-PET with 68Ga-NOTA-AE105: First Clinical Experience with a Novel PET Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [optimizing injection to scan time for <sup>68</sup>Ga-NOTA-AE105 PET]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388337#optimizing-injection-to-scan-time-for-ga-nota-ae105-pet]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com